benzyl {[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate
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Overview
Description
BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyano group, and a cyclopenta[b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyanoacetates under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques like chromatography and crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the cyano and thiophene sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology: In biological research, the compound is studied for its potential as a pharmacophore. It shows promise in the development of new drugs targeting specific enzymes or receptors .
Medicine: The compound’s derivatives are being explored for their anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are harnessed to improve the efficiency of these devices .
Mechanism of Action
The mechanism of action of BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the cyano and thiophene groups, which can form hydrogen bonds or participate in electron transfer processes .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring structure and exhibit similar pharmacological properties.
Cyanoacetates: These compounds are used in similar synthetic applications and share the cyano functional group.
Uniqueness: What sets BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE apart is its combined structural features, which confer unique electronic and biological properties. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C22H18N2O2S2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
benzyl 2-[(3-cyano-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C22H18N2O2S2/c23-12-17-21(19-10-5-11-27-19)16-8-4-9-18(16)24-22(17)28-14-20(25)26-13-15-6-2-1-3-7-15/h1-3,5-7,10-11H,4,8-9,13-14H2 |
InChI Key |
GKYRSPBXOCOECG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=CS3)C#N)SCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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